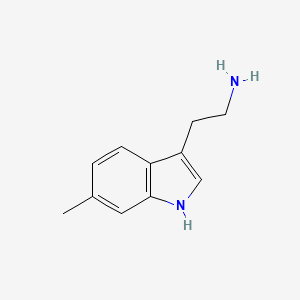

2-(6-methyl-1H-indol-3-yl)ethanamine

概要

説明

2-(6-Methyl-1H-indol-3-yl)ethanamine is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring substituted with a methyl group at the 6-position and an ethanamine chain at the 3-position. It is of interest in both synthetic organic chemistry and pharmacology due to its structural similarity to biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 6-methylindole.

Alkylation: The indole is alkylated at the 3-position using an appropriate alkylating agent such as bromoethane in the presence of a base like potassium carbonate.

Amination: The resulting intermediate is then subjected to amination using reagents like ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ethanamine chain, potentially converting it to an ethyl group.

Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced ethanamine derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

2-(6-methyl-1H-indol-3-yl)ethanamine has garnered attention for its potential therapeutic effects:

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro studies have shown selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

- Neurological Disorders : The compound is being investigated for neuroprotective effects, particularly in models of Alzheimer's disease. It targets the N-Methyl-D-Aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. Studies demonstrate its ability to reduce excitotoxicity, potentially offering new avenues for treatment .

The compound exhibits a broad spectrum of biological activities:

- Antimicrobial Properties : It has shown significant antibacterial and antifungal activities against various strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Antiviral Activity : Preliminary studies suggest that this compound can inhibit viral replication in several models, indicating potential applications in virology .

Data Table: Biological Activities of this compound

Case Study 1: Anticancer Effects

A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC₅₀ values indicating strong antiproliferative activity against breast and lung cancer cells. The compound's mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Neuroprotection in Alzheimer's Disease

In an experimental model of Alzheimer's disease, researchers assessed the neuroprotective effects of the compound. Results indicated that treatment with this compound led to improved cognitive function and reduced neuronal damage. The compound's ability to modulate NMDA receptor activity was highlighted as a key factor in its protective effects.

Case Study 3: Antimicrobial Efficacy

A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against multi-drug resistant bacterial strains. The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel therapeutic agent for treating infections caused by resistant bacteria.

作用機序

The mechanism of action of 2-(6-methyl-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The ethanamine chain can interact with amine receptors, potentially modulating neurotransmitter activity in the brain.

類似化合物との比較

2-(5-Methyl-1H-indol-3-yl)ethanamine: Similar structure but with the methyl group at the 5-position.

2-(6-Methoxy-1H-indol-3-yl)ethanamine: Features a methoxy group instead of a methyl group at the 6-position.

1H-Indole-3-ethanamine, N-methyl-: Contains a methyl group on the nitrogen atom of the ethanamine chain.

Uniqueness: 2-(6-Methyl-1H-indol-3-yl)ethanamine is unique due to the specific positioning of the methyl group and the ethanamine chain, which can influence its biological activity and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

2-(6-Methyl-1H-indol-3-yl)ethanamine, also known as 6-Methyltryptamine, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2, with a molecular weight of approximately 174.25 g/mol. The compound features an indole structure, which is known for its role in various biological processes.

Research indicates that this compound may interact with various neurotransmitter systems, particularly the serotonin receptor pathways. Its structural similarity to serotonin suggests that it could act as a serotonin receptor agonist. This interaction may lead to various physiological effects, including mood modulation and changes in perception.

Neuropharmacological Effects

Studies have shown that indole derivatives, including this compound, exhibit psychoactive properties. The compound has been implicated in modulating mood and anxiety levels, potentially offering therapeutic avenues for conditions such as depression and anxiety disorders.

Antimicrobial Activity

Recent findings suggest that compounds similar to this compound may possess antimicrobial properties. For instance, derivatives have demonstrated efficacy as efflux pump inhibitors (EPIs) against resistant bacterial strains, enhancing the effectiveness of conventional antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives:

- Antimicrobial Efficacy : A study identified several indole derivatives that exhibited significant NorA EPI activity against Staphylococcus aureus strains. These compounds were able to reduce the minimum inhibitory concentration (MIC) of conventional antibiotics like ciprofloxacin when used in combination .

化学反応の分析

Oxidation Reactions

The primary amine group and indole ring participate in oxidation processes:

-

Amine oxidation :

The ethylamine side chain undergoes oxidation with agents like KMnO₄ or H₂O₂, forming imine intermediates or carboxylic acid derivatives .

Example :

Air oxidation of dihydroquinazolinone intermediates produces quinazolinone derivatives under ambient conditions .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Side-chain oxidation | KMnO₄ (acidic conditions) | Indole-3-carboxylic acid | 33%* | |

| Ring oxidation | H₂O₂ (basic conditions) | Oxindole derivatives | N/A |

*Yield reported for related quinazolinone synthesis .

Substitution Reactions

The indole ring undergoes electrophilic substitution at the 2-, 5-, and 7-positions:

-

Microwave-assisted SNAr :

Reacts with imide-chlorides under microwave irradiation (300 W) to form 3-aryl-2H-benzo[b,1,4]oxazin derivatives.

Conditions : THF, 7–12 min, 55–82% yields .

Cyclization Reactions

The ethylamine side chain facilitates intramolecular cyclization:

-

InCl₃-catalyzed cyclization :

Reacts with ethyl acetoacetate to form cyclopenta[b]indole scaffolds via tandem substitution and elimination .

Mechanism :-

3-Substitution of indole with ethyl acetoacetate.

-

Intramolecular nucleophilic attack and cyclization.

-

| Starting Material | Catalyst | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl acetoacetate | InCl₃ | 110°C | 2 h | Cyclopenta[b]indole acetate | 36% |

Deformylation and Decomposition

Under acidic or oxidative conditions, deformylation occurs:

-

p-TSA-mediated deformylation :

Leads to cleavage of the side chain, yielding unsubstituted indole .

Example :

Reaction with anthranilamide in CH₃CN/p-TSA produces indole (4a) as a byproduct .

| Condition | Reagents | Byproduct | Yield | Reference |

|---|---|---|---|---|

| Acidic reflux | p-TSA, CH₃CN | Indole (4a) | N/A |

Comparative Reaction Pathways

A comparison of key synthetic routes:

Structural Insights from Spectroscopy

Critical NMR data for characterizing reaction products :

-

¹H NMR : δ 8.92 (s, 1H, hydroxyl proton), δ 6.08–6.03 (m, 1H, vinyl proton).

-

¹³C NMR : δ 171.33 (carbonyl carbon), δ 152.31 (indole C3).

特性

IUPAC Name |

2-(6-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8-2-3-10-9(4-5-12)7-13-11(10)6-8/h2-3,6-7,13H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVXFHYJXGYXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978098 | |

| Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62500-90-7 | |

| Record name | 1H-Indole-3-ethanamine, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062500907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。